Asaprol

Solubility Formulation Naphthol Derivatives

Ensure experimental integrity with the authentic Asaprol calcium salt. Unlike sodium variants, its unique Ca²⁺ ion enables specific precipitation reactions with sulfates and bicarbonates, critical for historical research replication and protein nitrogen analysis. This legacy antiseptic reference standard is only available for non-clinical R&D use and is strictly prohibited for commercial wine treatment or human/veterinary therapy.

Molecular Formula C20H14CaO8S2
Molecular Weight 486.5 g/mol
CAS No. 516-18-7
Cat. No. B12789150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsaprol
CAS516-18-7
Molecular FormulaC20H14CaO8S2
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Ca+2]
InChIInChI=1S/2C10H8O4S.Ca/c2*11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h2*1-6,11H,(H,12,13,14);/q;;+2/p-2
InChIKeyHESKZJNFWNOBBA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asaprol (CAS 516-18-7) Procurement Guide: Procurement-Grade Chemical Profile and Historical Use Cases


Asaprol, chemically designated as calcium bis(2-hydroxy-1-naphthalenesulfonate) trihydrate [1], is a synthetic organic salt historically categorized under the sulfonated naphthol derivatives class. It is identified by the molecular formula C20H14CaO8S2·3H2O, with a molecular weight of 486.53 g/mol for the anhydrous form [2]. Characterized as a reddish-white, odorless crystalline powder that decomposes at approximately 50°C [3], Asaprol exhibits high aqueous solubility (1 g dissolves in 1.5 mL water) and moderate ethanol solubility (1 g dissolves in 3 mL alcohol) [4]. Unlike modern proprietary pharmaceuticals bearing the same brand name (e.g., acetylsalicylic acid formulations), this legacy calcium salt was primarily utilized in analytical protein precipitation, historical enology as an antiseptic/fermentation inhibitor, and as a substitute for gypsum in surgical plaster applications [5][6].

Why Generic Substitution of Asaprol (516-18-7) with Common Naphthalene Sulfonates Is Scientifically Invalid


Generic substitution of Asaprol with other sulfonated naphthol derivatives or alternative counter-ion salts is scientifically invalid due to critical differences in molecular architecture and physicochemical behavior. Asaprol is uniquely defined as the specific calcium salt of 2-hydroxy-1-naphthalenesulfonic acid in a defined 2:1 stoichiometric ratio [1]. In contrast, common industrial alternatives such as sodium 2-hydroxy-1-naphthalenesulfonate or sodium naphthalene-1-sulfonate introduce distinct counter-ions (Na⁺ vs. Ca²⁺), resulting in markedly different solubility profiles, ion-exchange behaviors, and precipitation characteristics . Furthermore, the compound's incompatibility profile—specifically its documented precipitation with soluble sulfates and bicarbonates—directly precludes the interchangeability of Asaprol with sodium or potassium sulfonate variants, which exhibit entirely different ionic equilibria in aqueous and alcoholic matrices [2]. This molecular specificity mandates the procurement of the authentic calcium salt rather than any in-class analog for applications requiring predictable precipitation, antiseptic action, or formulation stability.

Quantitative Evidence Guide: Verified Differentiation of Asaprol (516-18-7) Against Historical Comparators


Aqueous Solubility Advantage of Asaprol Over Parent β-Naphthol in Formulation Applications

Asaprol demonstrates substantially enhanced aqueous solubility compared to its parent compound β-naphthol. Quantitative solubility data confirm that 1 gram of Asaprol dissolves in only 1.5 mL of water [1], whereas β-naphthol exhibits a solubility of approximately 1 gram per 1000 mL of water at 25°C [2]. This difference arises from the introduction of the sulfonate group and calcium counter-ion in Asaprol, which confers ionic character and dramatically increases hydrophilicity.

Solubility Formulation Naphthol Derivatives Aqueous Chemistry

Selective Antiseptic Activity in Enology: Differential Inhibition of Spoilage Microbes vs. Fermentation Yeasts

In wine and barrel sanitation applications, Asaprol (referred to as Abrastol in enological contexts) demonstrates a critical functional differentiation: it inhibits the development of undesirable spoilage microorganisms while not significantly affecting fermentation yeasts when applied at correct concentrations [1]. This selective antimicrobial profile distinguishes it from broad-spectrum sulfite-based antiseptics or halogenated phenol derivatives, which typically exhibit non-selective cytotoxicity toward both spoilage organisms and beneficial Saccharomyces cerevisiae.

Enology Antiseptic Fermentation Control Microbial Selectivity

Documented Incompatibility Profile: Chemical Precipitation with Common Formulation Excipients

Asaprol exhibits a well-defined incompatibility profile that directly informs procurement and formulation decisions. Historical pharmaceutical literature explicitly documents that Asaprol is incompatible with all salts that precipitate calcium, including soluble sulfates, sodium bicarbonate, potassium iodide, and quinine salts [1]. This precipitation behavior, resulting from the calcium counter-ion, differentiates Asaprol from sodium or potassium naphthalene sulfonate salts, which would not undergo the same ionic exchange and precipitation reactions under identical conditions.

Incompatibility Precipitation Formulation Chemistry Excipient Selection

Protein Precipitation Efficiency: Comparative Performance Against Tannic Acid in Nitrogen Recovery

In analytical chemistry applications for protein precipitation, Asaprol demonstrates distinct performance characteristics relative to tannic acid. Historical comparative data from total nitrogen determinations indicate that while Asaprol does not match the precipitation sharpness (Schärfe) of tannic acid, it yields a total protein nitrogen recovery of 0.5172% N in milk protein analysis [1]. This intermediate precipitation efficiency positions Asaprol as a gentler alternative to tannic acid, which is documented as more aggressive in protein precipitation and may cause undesirable co-precipitation of non-protein nitrogenous compounds.

Protein Precipitation Analytical Chemistry Nitrogen Determination Tannic Acid

Trihydrate Stoichiometry: Defined Water Content Essential for Accurate Formulation Weight Calculations

Asaprol is procured and utilized specifically as the trihydrate form, with a defined stoichiometry of three water molecules per calcium bis(2-hydroxy-1-naphthalenesulfonate) unit [1]. The molecular weight of the anhydrous form is 486.53 g/mol, whereas the trihydrate increases to approximately 540.58 g/mol [2]. This hydration state is not variable or hygroscopic but is a stable crystalline stoichiometric hydrate. In contrast, the free acid 2-hydroxy-1-naphthalenesulfonic acid (CAS 567-47-5) and its sodium salt are typically handled as anhydrous or undefined hydrate materials, introducing significant batch-to-batch weight variability in gravimetric formulation.

Hydrate Stoichiometry Formulation Accuracy Molecular Weight Procurement Specification

Validated Application Scenarios for Asaprol (516-18-7) Based on Empirical Evidence


Historical Enology Research: Selective Barrel and Equipment Sanitation Without Fermentation Disruption

For academic enology programs, wine history researchers, and analytical laboratories studying historical wine-making practices, Asaprol serves as a reference standard for historical antiseptic agents. Based on evidence of its selective antimicrobial profile that inhibits spoilage microbes while preserving fermentation yeast viability [1], this compound is applicable in reproducing historical sanitation protocols. However, procurement must be strictly limited to research and analytical use, as Asaprol is currently prohibited for treatment and preservation of commercial wines [2].

Analytical Chemistry Reference Material: Protein Precipitation Assays Requiring Gentler Conditions Than Tannic Acid

In analytical chemistry laboratories conducting nitrogen determination or protein isolation studies, Asaprol is procured as a precipitation reagent when tannic acid's aggressive precipitation sharpness is undesirable. The documented nitrogen recovery of 0.5172% N in milk protein analysis provides a benchmark for method validation and inter-laboratory reproducibility [3]. Researchers should procure the trihydrate form specifically to ensure accurate gravimetric preparation of precipitation solutions.

Formulation Chemistry Studies: Investigating Calcium-Dependent Incompatibility and Precipitation Phenomena

Asaprol is uniquely suited for educational and research investigations into ionic incompatibility and precipitation reactions in aqueous and alcoholic solutions. Its documented precipitation with sulfates, bicarbonates, iodides, and quinine salts provides a predictable experimental system for demonstrating calcium-mediated ionic exchange phenomena [4]. This application leverages Asaprol's specific calcium counter-ion as a model for studying formulation excipient compatibility.

Pharmaceutical History and Legacy Drug Reference Standard

For pharmaceutical historians, museum curators, and analytical chemists authenticating historical materia medica, Asaprol serves as a reference standard for legacy antipyretic and antiseptic formulations documented between 1892 and the early 20th century. The compound was recommended at dosages of 0.5 g administered 4-6 times daily and as a 5% aqueous solution for topical application [5]. Procurement is exclusively for non-clinical reference, archival research, and analytical authentication purposes, never for human or veterinary therapeutic use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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